2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid
CAS No.:
Cat. No.: VC19785081
Molecular Formula: C12H13Cl2NO3
Molecular Weight: 290.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13Cl2NO3 |
|---|---|
| Molecular Weight | 290.14 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid |
| Standard InChI | InChI=1S/C12H13Cl2NO3/c13-8-1-2-9(10(14)7-8)11(12(16)17)15-3-5-18-6-4-15/h1-2,7,11H,3-6H2,(H,16,17) |
| Standard InChI Key | MHBUPVNBRFBBHG-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dichlorophenyl ring (2,4-dichloro substitution) covalently bonded to a morpholinoacetic acid moiety. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and solubility in aqueous environments. The hydrochloride salt form is commonly utilized to enhance stability and bioavailability in pharmacological studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 290.14 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | High in polar solvents (e.g., water as hydrochloride salt) |
| Stability | Stable under controlled pH and temperature |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid typically involves a multi-step process:
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Dichlorophenyl Intermediate Preparation: 2,4-Dichlorophenol is reacted with acetic acid derivatives to form the dichlorophenylacetic acid backbone.
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Morpholine Incorporation: The morpholine ring is introduced via nucleophilic substitution or coupling reactions, often requiring catalysts such as dicyclohexylcarbodiimide (DCC).
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Salt Formation: The final product is converted to its hydrochloride salt to improve solubility.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dichlorophenyl Activation | 2,4-Dichlorophenol, AcCl | 75–85 |
| Morpholine Coupling | Morpholine, DCC, DMAP | 60–70 |
| Salt Crystallization | HCl in EtOAc | 90–95 |
Reaction yields are highly dependent on pH control (optimal range: 6.5–7.5) and temperature (40–60°C). Side products, such as unsubstituted morpholino derivatives, are minimized through precise stoichiometry.
Biological Activity and Mechanism
Anti-Inflammatory and Analgesic Effects
Preclinical studies highlight the compound’s ability to inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E (PGE) synthesis, mirroring the activity of nonsteroidal anti-inflammatory drugs (NSAIDs). In murine models of arthritis, oral administration (10–50 mg/kg) reduced edema by 40–60% compared to controls.
Structural Advantages Over Analogues
The dichlorophenyl group enhances hydrophobic interactions with enzyme active sites, while the morpholine ring improves aqueous solubility. Comparative studies with non-chlorinated analogues show a 2–3 fold increase in potency.
Analytical Characterization
Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 2-(2,4-Dichlorophenyl)-2-morpholinoacetic acid in biological matrices, with a limit of quantification (LOQ) of 0.10 µg/L . Gas chromatography-mass spectrometry (GC-MS) is less commonly used due to the compound’s thermal instability .
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